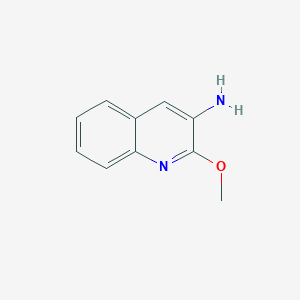

2-Methoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBYYMGULYXPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618247 | |

| Record name | 2-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-83-9 | |

| Record name | 2-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies: Pathways to 2 Methoxyquinolin 3 Amine and Its Structural Analogs

Classical and Established Synthetic Routes

Traditional methods for synthesizing the quinoline (B57606) scaffold remain fundamental in organic chemistry. These routes often involve the construction of the heterocyclic ring system from acyclic precursors, followed by a series of functional group interconversions to arrive at the target molecule.

Multi-Step Synthesis through Ring Closure Reactions

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. Classical methods like the Combes, Friedländer, and Skraup syntheses are foundational. The Combes synthesis, for instance, involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgiipseries.org This reaction is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org Similarly, the Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, also yielding substituted quinolines. thieme-connect.comrsc.orgorganic-chemistry.org These reactions typically proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline system. wikipedia.orgthieme-connect.com

A representative multi-step synthesis for a related substituted quinoline, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline. The process involves a cyclization reaction with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid, followed by nitration and subsequent chlorination. researchgate.net This sequence highlights the modular nature of classical synthesis, where the core ring is first assembled and then tailored with the desired functional groups in subsequent steps.

Precursor Synthesis and Intermediate Transformations

A common and logical pathway to 2-methoxyquinolin-3-amine relies on the stepwise modification of a pre-formed quinoline core. This strategy hinges on the synthesis and transformation of key intermediates, most notably 2-chloro-3-nitroquinoline (B1590397). biosynth.com This intermediate serves as a versatile platform for introducing the final methoxy (B1213986) and amine groups.

The general synthetic sequence can be outlined as follows:

Nitration: A suitable quinoline precursor is nitrated to introduce a nitro group at the 3-position. This is a critical step that sets the stage for the final amino group.

Chlorination: Introduction of a chlorine atom at the 2-position creates a reactive site for nucleophilic substitution. The result is the formation of a 2-chloro-3-nitroquinoline derivative. biosynth.comresearchgate.net

Methoxylation: The chlorine atom at the 2-position is displaced by a methoxide (B1231860) group through nucleophilic aromatic substitution. An attempt to prepare 2-methoxy-8-nitroquinoline (B8810791) by reacting 2-chloro-8-nitroquinoline (B1580705) with sodium methoxide was reported as unsuccessful in older literature, highlighting that reaction conditions are critical. caltech.edu However, this type of transformation is now well-established, such as in the synthesis of 2-methoxy-6-bromoquinoline-3-carbaldehyde from its 2-chloro precursor.

Reduction: The final step is the reduction of the 3-nitro group to the desired 3-amino group. This transformation is commonly achieved using various reducing agents.

The reduction of the nitro group is a crucial final step, and several methods have been proven effective for this transformation on quinoline systems.

Modern and Efficient Synthetic Approaches

To overcome the limitations of classical multi-step syntheses, such as harsh conditions and long reaction times, modern methodologies focus on efficiency, atom economy, and milder conditions. These include one-pot reactions, metal-catalyzed functionalizations, and green chemistry techniques.

One-Pot Multicomponent Condensation Reactions (e.g., Kabachnik-Fields related methods)

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource conservation. Several one-pot methods have been developed for quinoline synthesis. For example, multisubstituted 2-aminoquinolines can be synthesized in a one-pot procedure from 1-aryl tetrazoles and internal alkynes via rhodium(III)-catalyzed double C-H activation. nih.gov Another approach allows for the one-pot synthesis of 2-aminoquinoline-based alkaloids starting from acetonitrile (B52724) and 2-nitrobenzaldehydes. rsc.org

While the Kabachnik-Fields reaction is primarily known for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a phosphite, its principles of multicomponent condensation are relevant. nih.govwikipedia.orgorganic-chemistry.org The reaction can be adapted to use heterocyclic amines and aldehydes, and has been successfully performed with quinoline-3-carboxaldehyde and 3-aminoquinoline (B160951) to generate α-aminophosphonates, often under microwave irradiation. researchgate.netirb.hr This demonstrates the utility of multicomponent strategies in functionalizing quinoline precursors.

Metal-Catalyzed Coupling and Functionalization Strategies (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including quinoline derivatives. The Buchwald-Hartwig amination, a Pd-catalyzed reaction between an aryl halide and an amine, is a powerful tool for forming C-N bonds and is widely used for the synthesis of aminoquinolines. wikipedia.orgorganic-chemistry.org This method has been successfully applied to various haloquinolines, including 2-chloro, 3-bromo, and 4-chloro derivatives, using different generations of phosphine (B1218219) ligands to facilitate the coupling. mdpi.comnih.gov

Other metal-catalyzed reactions like the Suzuki and Sonogashira couplings are also employed to functionalize the quinoline core. These reactions allow for the formation of C-C bonds, attaching aryl or alkynyl groups to the quinoline ring. For instance, 2-chloro-3-nitroquinoline has been used as a substrate in a Suzuki coupling with phenylboronic acid. chim.it These catalytic methods offer high functional group tolerance and are essential for creating diverse structural analogs.

Green Chemistry Inspired Synthesis (e.g., Microwave-Assisted and Photocatalytic Methods)

In line with the principles of green chemistry, synthetic methods that utilize alternative energy sources like microwaves and light are gaining prominence. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. This technology has been applied to the Friedländer synthesis organic-chemistry.org and in one-pot, three-component reactions to create acridine-diones, which share a fused heterocyclic structure. ijcce.ac.ir

Photocatalysis represents a particularly mild and efficient strategy. Visible-light photocatalysis has been employed for the synthesis of polysubstituted quinolines from 2-vinylarylimines using an organic dye as the photocatalyst. nih.gov Another innovative photocatalytic method enables the synthesis of a wide range of polysubstituted quinolin-3-amines through a radical-initiated cascade cyclization of isocyanides, catalyzed by 4CzIPN under visible light. rsc.orgresearchgate.net This approach is notable for its mild conditions and broad substrate scope. Furthermore, a tandem reaction of glycine (B1666218) esters with alkenes, promoted by visible light and a Ruthenium-based photocatalyst, provides access to diverse quinoline derivatives under aerobic conditions at room temperature. acs.org

Regioselective and Stereoselective Synthetic Protocols

The precise control of substituent placement (regioselectivity) is paramount in the synthesis of polysubstituted quinolines like this compound. A common and effective strategy involves the Vilsmeier-Haack reaction, which allows for the regioselective formylation of activated aniline precursors. nih.govajgreenchem.com For instance, the synthesis of 2-chloroquinoline-3-carbaldehydes is a well-established procedure that starts with the acetylation of an appropriate aniline, followed by a Vilsmeier-Haack cyclization using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govajgreenchem.com This reaction reliably places the formyl group at the 3-position and a chlorine atom at the 2-position of the newly formed quinoline ring.

The resulting 2-chloro-3-formylquinoline is a versatile intermediate. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a methoxy group. Concurrently, the formyl group at C3 can be converted to an amino group through various methods, such as reductive amination. This stepwise approach ensures high regioselectivity for the desired 2,3-disubstitution pattern.

While this compound itself is not chiral, the principles of stereoselective synthesis are critical when preparing its more complex derivatives, which often contain multiple stereocenters. For example, methods have been developed for the stereoselective synthesis of complex molecules incorporating the 2-methoxyquinoline-3-yl moiety. google.com These advanced protocols may utilize chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity of the final compound. One such complex derivative is (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol, where stereoselective methods are key to obtaining the correct diastereomer. google.com

A facile region- and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-ones has also been accomplished through the 1,3-dipolar cycloaddition of azomethine ylides with quinoline-bearing dipolarophiles. researchgate.net This demonstrates the utility of the quinoline scaffold in complex, stereocontrolled multicomponent reactions.

Development of Novel Synthetic Tactics for Structural Diversification

The quest for more efficient and versatile synthetic routes has spurred the development of novel tactics for the structural diversification of the quinoline system. These modern approaches often aim to reduce the number of synthetic steps, improve yields, and allow for the introduction of a wider range of functional groups.

Direct amination of the quinoline core represents a highly efficient strategy for installing the key amino group. Instead of a multi-step conversion from a formyl or nitro group, direct C-H amination or substitution of a suitable leaving group can provide a more direct path to aminoquinolines. Research has shown that direct amination of fluoroquinolone derivatives with various amines can proceed with high efficiency and product purity. evitachem.com

Another approach involves the amination of quinoline N-oxides. A metal-free reaction of quinoline N-oxides with amines using triflic anhydride (B1165640) (Tf₂O) as an activating agent has been reported to produce 2-aminoquinolines in good to excellent yields. researchgate.net This method is tolerant of various substituents and provides a modular route to 2-aminoquinoline (B145021) derivatives. researchgate.net The amination can also be directed to the C2 position of the quinoline nucleus by starting with a 2-chloroquinoline (B121035) derivative and performing a nucleophilic substitution with an amine. rsc.org

A synthesis for a structural analog, 2-cyclohexyl-6-methoxyquinolin-3-amine, has been reported, showcasing a specific synthetic procedure. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1a (unspecified) | 2a (unspecified), PC (4 mol%), DIPEA, blue LED, N₂ | 2-cyclohexyl-6-methoxyquinolin-3-amine | 45% | rsc.org |

Table 1: Synthesis of a this compound Analog

The introduction of the methoxy group is another critical step that has seen significant innovation. While classical methods often rely on the nucleophilic substitution of a halide, more recent strategies focus on the direct C-H methoxylation of the quinoline ring, which is an atom-economical approach.

For example, Pd(II)-catalyzed β-C–H methoxylation of carbazole-3-carboxamide substrates has been achieved using directing groups like 8-aminoquinoline (B160924). thieme-connect.com While this is on a different heterocyclic system, it highlights the development of catalytic C-H functionalization methods that could be applicable to quinolines. More directly relevant, Fe(III)/TBHP mediated remote C-H methoxylation at the C5 position of 8-aminoquinolines has been developed. rsc.org This reaction demonstrates the feasibility of selective, metal-catalyzed C-O bond formation on the quinoline scaffold itself. rsc.org These protocols use tert-butyl hydroperoxide (TBHP) as both a radical initiator and an oxygen source. rsc.org

| Substrate | Catalyst | Reagents | Product | Yield | Reference |

| 8-Aminoquinoline amides | FeCl₃ (5 mol%) | TBHP, PivOH | C5-Methoxylated 8-aminoquinoline amides | 70-73% | rsc.org |

Table 2: Fe(III)/TBHP Mediated C5-Methoxylation of 8-Aminoquinolines

These novel methoxylation strategies, combined with advanced amination techniques, are continuously expanding the synthetic toolbox available to chemists for creating diverse libraries of quinoline derivatives for various scientific applications.

Reactivity Profiles and Derivatization Strategies of 2 Methoxyquinolin 3 Amine

Chemical Transformations of the Quinoline (B57606) Core

The quinoline ring system in 2-Methoxyquinolin-3-amine is susceptible to both electrophilic and nucleophilic attacks, with the positions of substitution being directed by the existing methoxy (B1213986) and amino substituents.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The -OCH₃ group at the 2-position and the -NH₂ group at the 3-position are both activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of the quinoline ring system, electrophilic substitution typically occurs on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. The most favored positions for electrophilic attack are C5 and C8. wikipedia.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinoline ring can be achieved using various halogenating agents. A Lewis acid catalyst is often required for less reactive substrates. wikipedia.org

Nitration: The introduction of a nitro group (-NO₂) is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. mdpi.comacs.orgnih.gov The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions due to the activating nature of the substituents.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved by treatment with fuming sulfuric acid. This reaction is often reversible. masterorganicchemistry.com

| Reaction Type | Reagents | Probable Product(s) |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-methoxyquinolin-3-amine and/or 8-Bromo-2-methoxyquinolin-3-amine |

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-5-nitroquinolin-3-amine and/or 2-Methoxy-8-nitroquinolin-3-amine |

| Sulfonation | H₂SO₄/SO₃ | 2-Methoxy-3-aminoquinoline-5-sulfonic acid and/or 2-Methoxy-3-aminoquinoline-8-sulfonic acid |

Nucleophilic Substitution and Addition Processes

While the electron-rich nature of the quinoline ring in this compound makes it less susceptible to nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly on the pyridine ring. The methoxy group at the C2 position can potentially act as a leaving group in the presence of a strong nucleophile. However, such reactions are not common and would require harsh conditions.

A theoretical study on the selective aromatic nucleophilic substitution of a related compound, 4-(dimethylamino)-2-methoxy-3-(trifluoroacetyl)quinoline, with thiols suggests that nucleophilic attack can be directed to specific positions on the quinoline ring. researchgate.net

Reactions Involving the Amine Functionality

The primary amine group at the 3-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Alkylation and Acylation Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. It is important to note that polyalkylation can be a significant side reaction, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. google.commasterorganicchemistry.comrsc.org

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). This reaction is generally very efficient and is often used to protect the amine group or to introduce a carbonyl moiety. google.comresearchgate.net

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-methoxyquinolin-3-amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acetyl-2-methoxyquinolin-3-amine |

Condensation Reactions: Formation of Imines and Schiff Bases

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. neliti.comscirp.orgnih.govmdpi.comresearchgate.net

The synthesis of a Schiff base from a similar compound, 3-formyl-2-hydroxy-6-methoxyquinoline, with 2-aminophenol (B121084) has been reported, highlighting the feasibility of this transformation. scirp.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |

| This compound | Benzaldehyde | N-(phenylmethylidene)-2-methoxyquinolin-3-amine |

| This compound | Acetone | N-(propan-2-ylidene)-2-methoxyquinolin-3-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. organic-chemistry.orgcareers360.comscienceinfo.combyjus.com The resulting 2-methoxy-3-quinolinediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.orgmasterorganicchemistry.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, providing a powerful tool for introducing diverse functional groups onto the quinoline ring at the 3-position.

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-Methoxy-3-quinolinediazonium chloride |

| Sandmeyer (Halogenation) | CuCl / CuBr / KI | 3-Chloro/Bromo/Iodo-2-methoxyquinoline |

| Sandmeyer (Cyanation) | CuCN | 2-Methoxyquinoline-3-carbonitrile |

| Sandmeyer (Hydroxylation) | Cu₂O, H₂O | 3-Hydroxy-2-methoxyquinoline |

Derivatization for Analytical and Spectroscopic Characterization

The analytical and spectroscopic characterization of this compound often necessitates derivatization, a process that chemically modifies the compound to enhance its suitability for analysis. iu.edu This strategy is employed to overcome challenges such as poor chromatographic retention, low volatility, thermal instability, or weak response to specific detectors. iu.eduthermofisher.com By converting the primary amine group into a derivative with more favorable properties, methods like chromatography and mass spectrometry can achieve significantly improved sensitivity, selectivity, and chromatographic behavior. nih.govactascientific.com The primary target for derivatization on the this compound molecule is the highly reactive primary amine (-NH2) group at the 3-position.

Pre-Column Derivatization Techniques for Chromatographic Analysis

Pre-column derivatization is a widely accepted technique where the analyte is chemically modified before being introduced into a high-performance liquid chromatography (HPLC) system. thermofisher.comactascientific.com This approach is particularly valuable for amines like this compound, which may lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations with common UV or fluorescence detectors. sigmaaldrich.com The reaction involves bonding a tag to the primary amine group, resulting in a derivative with strong UV absorption or fluorescence emission, thereby increasing detection sensitivity and selectivity. thermofisher.comactascientific.com This process can also reduce the polarity of the compound, leading to improved retention on reverse-phase HPLC columns. thermofisher.com

A variety of reagents are available for the pre-column derivatization of primary amines and would be applicable to this compound. The choice of reagent depends on the analytical requirements, such as the desired detection method and the complexity of the sample matrix.

Common Pre-Column Derivatization Reagents for Primary Amines

| Derivatization Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde (in the presence of a thiol) | OPA | Fluorescence | Reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. thermofisher.comnih.govactascientific.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Forms stable, fluorescent derivatives with both primary and secondary amines under mild conditions. thermofisher.comnih.gov |

| Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) | DNS-Cl | Fluorescence / UV | Creates highly fluorescent and UV-active derivatives, offering versatile detection options. thermofisher.comnih.gov |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | A sensitive reagent that reacts with primary amines to yield fluorescent derivatives. mdpi.com |

The derivatization reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure the quantitative conversion of the amine to its derivative with minimal side reactions. sigmaaldrich.com

Targeted Functionalization for Enhanced Detectability

Beyond improving chromatographic separation, derivatization can be specifically targeted to enhance the detectability of this compound in various spectroscopic methods, particularly mass spectrometry (MS). nih.gov Functionalization can improve ionization efficiency, control fragmentation patterns, and increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edunih.gov

For GC-MS, which requires analytes to be volatile and thermally stable, derivatization is often essential for polar compounds containing active hydrogens, such as primary amines. iu.edu The process replaces these labile hydrogens with more stable functional groups. iu.edu

Acylation: This process involves replacing the amine hydrogen with an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine of this compound to form a trifluoroacetyl derivative. iu.edunih.gov This modification increases volatility and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.govresearchgate.net

Silylation: This is a common derivatization technique for GC-MS. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group. iu.edu This conversion significantly improves the volatility and thermal stability of the molecule, resulting in better peak shapes and preventing undesirable interactions within the GC column. iu.edu

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance the ionization efficiency of the target molecule. nih.gov For example, reagents that introduce a permanently charged group or a group that is easily protonated can increase the signal intensity in electrospray ionization (ESI) mode. A comparative study of different derivatization methods showed that Dansyl-Cl is a versatile reagent that generates derivatives with both fluorescence and high ionization efficiency, making it suitable for LC-MS/MS analyses. nih.gov This functionalization allows for the determination of the compound's molecular mass and provides distinct fragmentation patterns for confident identification. nih.govresearchgate.net

Reagents for Enhanced Spectroscopic Detectability

| Reagent/Class | Abbreviation | Technique | Analytical Benefit |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | GC-MS | Increases volatility and thermal stability; produces characteristic mass fragments. iu.edunih.govresearchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Forms stable TMS derivatives, significantly improving volatility and chromatographic performance. iu.edu |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methoxyquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-methoxyquinolin-3-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to unambiguously assign all proton and carbon signals and to map the intricate network of through-bond connectivities.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Correlation Studies

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the amine protons, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups significantly affect the shielding of nearby protons and carbons.

The aromatic region typically displays a set of multiplets corresponding to the protons on the benzene (B151609) ring portion of the quinoline system (H-5, H-6, H-7, H-8). The proton at the C-4 position appears as a distinct singlet. The methoxy group gives rise to a sharp singlet, typically in the range of 3.8-4.0 ppm, while the amine protons produce a broader signal.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the quinoline carbons are spread over the aromatic region (typically 110-160 ppm), with the carbons directly attached to the nitrogen (C-2, C-8a) and the electron-donating groups (C-2, C-3) showing characteristic shifts. The methoxy carbon appears as a sharp signal in the upfield region (around 55-60 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~158.0 |

| 3 | - | ~135.0 |

| 4 | ~7.8 (s) | ~120.0 |

| 4a | - | ~127.0 |

| 5 | ~7.6 (d) | ~128.0 |

| 6 | ~7.3 (t) | ~124.0 |

| 7 | ~7.5 (t) | ~129.0 |

| 8 | ~7.9 (d) | ~118.0 |

| 8a | - | ~145.0 |

| -OCH₃ | ~3.9 (s) | ~56.0 |

| -NH₂ | ~4.5 (br s) | - |

Note: These are estimated values based on structure-property relationships and data from similar quinoline derivatives. Actual experimental values may vary depending on the solvent and other conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~7.8 ppm would show a cross-peak with the carbon signal at ~120.0 ppm, confirming their assignment as H-4 and C-4, respectively. Similarly, the methoxy proton signal would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

The methoxy protons (~3.9 ppm) showing a correlation to the C-2 carbon (~158.0 ppm), confirming the position of the methoxy group.

The H-4 proton (~7.8 ppm) showing correlations to C-2, C-4a, and C-5.

The H-8 proton showing a correlation to the bridgehead carbon C-4a.

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₀H₁₀N₂O. chemsrc.com The calculated exact mass for the neutral molecule is 174.07931 Da. chemsrc.com HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value extremely close to the calculated value of 175.08659 Da, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Analysis of Fragmentation Pathways for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. For this compound (M⁺˙ at m/z = 174), the fragmentation is guided by the stable quinoline ring system and the attached functional groups.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation at m/z 159 .

M⁺˙ (m/z 174) → [M - CH₃]⁺ (m/z 159)

Subsequently, this fragment can lose a molecule of carbon monoxide (CO) to yield an ion at m/z 131 .

[M - CH₃]⁺ (m/z 159) → [M - CH₃ - CO]⁺ (m/z 131)

Another important fragmentation pathway for aromatic amines is the loss of hydrogen cyanide (HCN) from the ring system. nih.gov The molecular ion could lose HCN, resulting in a fragment at m/z 147 .

M⁺˙ (m/z 174) → [M - HCN]⁺˙ (m/z 147)

The fragmentation of the quinoline core itself can lead to the formation of a characteristic ion at m/z 117 , corresponding to the loss of the methoxy and amino substituents and subsequent ring rearrangement, similar to the fragmentation of 3-aminoquinoline (B160951). nih.gov These distinct fragmentation patterns serve as a fingerprint for the molecule, confirming the presence and connectivity of the methoxy and amino groups on the quinoline scaffold.

Infrared (IR) and Raman Spectroscopy

For this compound, the spectra would be dominated by vibrations associated with the amine, methoxy, and quinoline ring functionalities.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ . A broad N-H bending vibration is also expected around 1600-1650 cm⁻¹ .

C-H Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ . The aliphatic C-H stretching of the methoxy group is observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Vibrations: The stretching vibrations of the aromatic C=C and C=N bonds within the quinoline ring system give rise to a series of sharp bands in the fingerprint region, typically between 1450 cm⁻¹ and 1620 cm⁻¹ .

C-O Vibrations: The ether linkage of the methoxy group produces a strong, characteristic C-O stretching band. For aryl ethers, this typically appears as two bands, an asymmetric stretch around 1230-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹ .

Aromatic Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 750-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern.

Summary of Key IR/Raman Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy Group |

| C=C / C=N Stretch | 1450 - 1620 | Quinoline Ring |

| N-H Bend | 1600 - 1650 | Primary Amine |

| Asymmetric C-O Stretch | 1230 - 1275 | Aryl Ether |

| Symmetric C-O Stretch | 1020 - 1075 | Aryl Ether |

| Aromatic C-H Bend | 750 - 900 | Quinoline Ring |

The combination of these spectroscopic techniques provides a powerful and comprehensive characterization of the molecular structure of this compound.

Identification of Characteristic Vibrational Modes and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characteristic vibrational modes within a molecule. For this compound, the spectra are dominated by vibrations associated with the amine (-NH₂), methoxy (-OCH₃), and quinoline ring moieties.

The primary amine group (-NH₂) is expected to exhibit distinct stretching and bending vibrations. Typically, primary amines show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes wpmucdn.comopenstax.orgorgchemboulder.comlibretexts.org. An N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range, and a broad N-H wagging band may appear between 910-665 cm⁻¹ orgchemboulder.comwikieducator.org.

The methoxy group (-OCH₃) is characterized by C-H stretching vibrations, typically found just below 3000 cm⁻¹, and a prominent C-O stretching band. For aromatic ethers, this C-O stretching vibration usually appears as a strong band in the 1335-1250 cm⁻¹ region orgchemboulder.comwikieducator.org.

The quinoline ring system gives rise to a complex set of vibrations. Aromatic C-H stretching modes are expected above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the heterocyclic aromatic system typically occur in the 1650-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, providing structural information about the substitution pattern.

Interactive Data Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | 3400 - 3300 | Medium | |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | |

| N-H Wag | 910 - 665 | Broad, Strong | |

| Methoxy (-OCH₃) | Asymmetric/Symmetric C-H Stretch | 2990 - 2850 | Medium to Weak |

| C-O Stretch (Aromatic) | 1335 - 1250 | Strong | |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C/C=N Stretch | 1650 - 1400 | Medium to Strong | |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium | |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of an aromatic compound like this compound is primarily determined by electronic transitions involving π-electrons of the quinoline system and non-bonding (n) electrons on the nitrogen and oxygen atoms.

The expected electronic transitions are of two main types: π → π* and n → π* libretexts.org.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like quinoline exhibit several strong absorption bands corresponding to these transitions, typically below 350 nm. The extended conjugation of the quinoline ring system results in a smaller HOMO-LUMO energy gap compared to simpler aromatic rings, leading to absorption at longer wavelengths libretexts.org.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen of the amine group, the quinoline ring nitrogen, or the oxygen of the methoxy group to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (are "forbidden") compared to π → π* transitions libretexts.org.

In a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, experimental absorption peaks were observed at 207 nm, 237 nm, and 319 nm in methanol (B129727) malariaworld.org. For this compound, the presence of the electron-donating amine and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline, due to the extension of the conjugated system.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While the crystal structure for this compound has not been reported, the structure of the closely related compound 2-Methoxyquinoline-3-carbaldehyde provides valuable insights into the expected molecular conformation nih.govresearchgate.net.

In this analogue, the quinoline ring system is essentially planar, with a maximum deviation of 0.007 Å nih.govresearchgate.net. The methoxy group is nearly coplanar with the quinoline ring, as indicated by a C3—C2—O1—C11 torsion angle of 173.6° nih.govresearchgate.net. This planarity suggests significant electronic delocalization across the molecule. It is highly probable that this compound would adopt a similarly planar conformation in the solid state to maximize π-system conjugation. The bond lengths and angles within the quinoline ring are typical for aromatic heterocyclic systems nih.govresearchgate.net.

Interactive Data Table: Selected Bond Parameters for the Analogue 2-Methoxyquinoline-3-carbaldehyde

| Bond | Length (Å) | Angle | **Value (°) ** |

| C2-O1 | 1.345 | O1-C2-N1 | 116.8 |

| O1-C11 | 1.442 | O1-C2-C3 | 123.5 |

| C2-N1 | 1.312 | C11-O1-C2 | 117.7 |

| C2-C3 | 1.441 | N1-C2-C3 | 119.7 |

| C3-C4 | 1.411 | C2-C3-C4 | 120.4 |

| N1-C10 | 1.369 | C3-C4-C10 | 119.8 |

| C4-C10 | 1.407 | N1-C10-C4 | 118.0 |

Data sourced from the crystallographic study of 2-Methoxyquinoline-3-carbaldehyde nih.govresearchgate.net.

The crystal packing of this compound would be dictated by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, with two N-H protons available to form hydrogen bonds with acceptor atoms on neighboring molecules. The quinoline ring nitrogen, the methoxy oxygen, and the amine nitrogen itself can all act as hydrogen bond acceptors. This would likely lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties.

π-π Stacking: Aromatic rings like quinoline frequently engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in a parallel or offset fashion. In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, π-π interactions are observed between the pyridine (B92270) and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.639 Å nih.govresearchgate.net. Similar interactions are reported in other quinoline derivatives, with centroid-centroid distances typically ranging from 3.6 to 3.8 Å nih.govresearchgate.net. These interactions are crucial for the dense packing of molecules in the crystal lattice. In the case of this compound, these stacking interactions would work in concert with hydrogen bonds to create a stable supramolecular architecture.

Computational and Theoretical Studies on 2 Methoxyquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 2-Methoxyquinolin-3-amine, these calculations can predict its stable structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: This table is illustrative as specific research data was not found.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-O | ~1.36 Å |

| O-CH3 | ~1.43 Å | |

| C3-N | ~1.38 Å | |

| C9-N1 | ~1.37 Å | |

| Bond Angle | C3-C2-O | ~120° |

| C2-O-CH3 | ~117° | |

| C2-C3-N | ~121° | |

| Dihedral Angle | C4-C3-C2-O | ~180° |

Furthermore, DFT analysis would yield crucial information about the electronic structure, including the distribution of electron density, atomic charges, and the dipole moment, which are essential for understanding the molecule's polarity and intermolecular interactions.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method provides a foundational approximation of the multi-electron wavefunction. While HF is a good starting point, it does not account for electron correlation.

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering more accurate energetic and orbital property predictions for this compound. These calculations would provide precise values for the total energy of the molecule, the energies of individual molecular orbitals, and the ionization potential and electron affinity.

The methoxy (B1213986) (-OCH3) and amine (-NH2) groups in this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these rotations to identify the most stable conformer(s).

A potential energy surface (PES) map would be generated by calculating the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for rotation between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, calculating this gap would provide insight into its stability and potential reactivity in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative as specific research data was not found.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Analysis of the spatial distribution of the HOMO and LUMO would also reveal the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, such as those around lone pairs of electronegative atoms (e.g., the oxygen of the methoxy group and the nitrogen of the amine group). These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around the hydrogen atoms of the amine group). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would provide a clear picture of its electron-rich and electron-poor regions, offering valuable predictions about its intermolecular interaction sites and chemical reactivity.

Spectroscopic Property Simulations

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction and interpretation of experimental spectra. Through quantum mechanical calculations, it is possible to simulate the nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra of this compound, providing a detailed picture of its molecular and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Density Functional Theory (DFT) calculations have become a standard method for accurately predicting the ¹H and ¹³C NMR chemical shifts of organic molecules, including quinoline (B57606) derivatives. nih.govnih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The choice of DFT functional and basis set is crucial for accuracy. Functionals like B3LYP and PBE1PBE, paired with basis sets such as 6-311G(2d,2p) or TZVP, have been shown to yield reliable predictions for similar heterocyclic systems. researchgate.netnih.gov Theoretical and experimental NMR chemical shift values for related quinoline compounds have demonstrated a high degree of correlation, confirming the consistency of computational results. nih.gov For instance, studies on various substituted quinolines show that calculated ¹³C NMR chemical shifts can achieve root mean square (RMS) errors of less than 2.0 ppm compared to experimental data. researchgate.net By calculating the isotropic shielding constants (σ) for the target molecule and a reference standard (e.g., Tetramethylsilane, TMS), the chemical shifts (δ) can be predicted using the formula δ = σ_ref - σ_calc.

The following table presents a hypothetical but representative set of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous quinoline structures.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.5 |

| C3 | 125.0 |

| C4 | 145.2 |

| C4a | 128.9 |

| C5 | 127.8 |

| C6 | 122.5 |

| C7 | 129.3 |

| C8 | 115.7 |

| C8a | 147.6 |

| OCH₃ | 55.4 |

Note: This interactive table contains predicted values based on computational studies of similar quinoline derivatives. Actual experimental values may vary.

Computational methods can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and dihedral angles within the molecule.

Vibrational and electronic spectroscopy simulations offer further insights into the molecular properties of this compound.

Vibrational (IR/Raman) Spectra: Density Functional Theory (DFT) is employed to calculate the harmonic vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk By performing a frequency calculation on the optimized geometry of the molecule, a set of normal modes of vibration is obtained. These calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can accurately predict the positions and relative intensities of absorption bands. nih.govbohrium.com For instance, in a related molecule, 2-chloroquinoline-3-carboxaldehyde, a strong agreement was found between the theoretical and experimental FT-IR and FT-Raman spectra. bohrium.com The vibrational assignments can be determined through analysis of the Potential Energy Distribution (PED). nih.gov Key vibrational modes for this compound would include N-H stretching of the amine group, C-O stretching of the methoxy group, and various C=C and C=N stretching modes of the quinoline ring.

Electronic (UV-Vis) Spectra: The electronic absorption spectrum, which provides information about electron transitions between molecular orbitals, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of excited states, allowing for the prediction of maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.govsemanticscholar.org For quinoline derivatives, the long-wavelength absorption bands are typically assigned to π → π* transitions. rsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions. The energy gap between HOMO and LUMO influences the chemical reactivity and the electronic absorption properties of the molecule. nih.gov TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the UV-Vis absorption spectra in various solvents by incorporating a Polarizable Continuum Model (PCM). nih.gov

| Transition | Predicted λ_max (nm) | Key Orbitals Involved |

| S₀ → S₁ | 350 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 295 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | HOMO → LUMO+1 (π → π*) |

Note: This interactive table provides representative predicted UV-Vis absorption data for this compound based on TD-DFT calculations on analogous systems.

Mechanistic Investigations of Chemical Reactions

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. A crucial aspect of this is the location and characterization of transition states (TS), which are first-order saddle points on the potential energy surface. researchgate.net For reactions involving this compound, such as electrophilic substitution or C-H activation, DFT calculations can determine the geometry of the transition state and its associated activation energy (the energy barrier for the reaction). nih.govnih.gov For example, a plausible mechanism for the synthesis of substituted quinolines involves the coordination of a starting material to a catalyst, followed by deprotonation and oxidative addition to provide an intermediate, which then undergoes reductive elimination to yield the final product. nih.gov The activation energy for each step can be calculated, providing a kinetic profile of the entire reaction mechanism. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reactivity and stability. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effects of a solvent without explicitly modeling individual solvent molecules. youtube.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of solvation free energies, which can be used to understand how the solvent stabilizes reactants, intermediates, transition states, and products. maynoothuniversity.ie For instance, the COSMO (Conductor-like Screening Model) has been used to investigate the impact of an aqueous medium on reaction kinetics, providing insights into how a solvent can alter activation energies and reaction pathways. researchgate.net

Basicity and Protonation Mechanisms of the Amine Group

The basicity of the amine group in this compound is a fundamental property that governs its behavior in chemical and biological systems. Computational methods can provide quantitative predictions of basicity through the calculation of proton affinity (PA) and pKa values.

The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, can be calculated accurately using DFT methods. maynoothuniversity.ie For aminoquinolines, protonation can occur at either the ring nitrogen or the exocyclic amine nitrogen. Computational studies on 3-aminoquinoline (B160951) have shown that in the gas phase, protonation is favored at the ring nitrogen. researchgate.net

2 Methoxyquinolin 3 Amine As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The inherent reactivity of the amino and methoxy (B1213986) groups, coupled with the aromatic quinoline (B57606) core, renders 2-methoxyquinolin-3-amine an ideal starting material for the synthesis of various heterocyclic compounds. Its application in building fused, polycyclic, and spirocyclic systems highlights its importance as a versatile synthetic intermediate.

Synthesis of Fused Quinoline Derivatives

The development of synthetic methodologies to construct fused quinoline derivatives is an area of intense research, given the prevalence of these motifs in biologically active compounds. While direct examples of this compound in these syntheses are not extensively documented in readily available literature, the chemistry of analogous 3-aminoquinoline (B160951) derivatives provides a strong indication of its potential applications.

The synthesis of fused systems such as pyrazolo[3,4-b]quinolines, thieno[3,2-b]quinolines, and furo[3,2-b]quinolines often involves the cyclization of appropriately substituted quinoline precursors. For instance, the general synthesis of pyrazolo[3,4-b]quinolines can be achieved through the reaction of 2-chloro-3-formylquinolines with hydrazines. It is conceivable that this compound could be transformed into a suitable precursor for such reactions.

Similarly, the construction of thieno[3,2-b]quinolines and furo[3,2-b]quinolines often proceeds through intramolecular cyclization of 3-substituted quinolines bearing appropriate sulfur or oxygen-containing side chains. The amino group at the 3-position of this compound offers a convenient handle for the introduction of such side chains, thereby enabling access to these fused heterocyclic systems.

| Fused Heterocycle | General Synthetic Precursor | Potential Role of this compound |

| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Can be a precursor to the required substituted quinoline. |

| Thieno[3,2-b]quinoline | 3-Substituted quinoline with a sulfur-containing side chain | The amino group allows for the introduction of the necessary side chain. |

| Furo[3,2-b]quinoline | 3-Substituted quinoline with an oxygen-containing side chain | The amino group can be functionalized to introduce the required side chain. |

Incorporation into Polycyclic and Spirocyclic Scaffolds

The synthesis of polycyclic aromatic compounds and spirocyclic frameworks is a testament to the advanced strategies in organic synthesis. These complex structures are often targeted for their unique three-dimensional shapes and potential as therapeutic agents or materials. While specific examples detailing the use of this compound in the construction of such scaffolds are scarce, the general reactivity of aromatic amines suggests its applicability.

Polycyclic aromatic compounds are often synthesized through cascade reactions involving annulation of aromatic precursors. Aromatic amines are key components in many of these synthetic routes, participating in cyclization reactions to form new rings. It is plausible that this compound could serve as the aromatic amine component in such syntheses, leading to novel polycyclic systems incorporating a quinoline moiety.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery. The synthesis of spiro-compounds often involves intramolecular cyclization or multicomponent reactions. The functional groups present in this compound could be exploited to participate in such reactions, leading to the formation of novel spirocyclic systems containing a quinoline core.

Precursor for Advanced Organic Materials

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for the design of advanced organic materials. This compound serves as a valuable precursor for the synthesis of ligands for coordination chemistry and for the construction of supramolecular architectures.

Synthesis of Ligands for Coordination Chemistry

Quinoline-based ligands have been extensively used in coordination chemistry to create metal complexes with diverse applications, including catalysis and materials science. researchgate.net The nitrogen atom of the quinoline ring and the exocyclic amino group of this compound can both act as coordination sites for metal ions.

The amino group can be readily modified to introduce other donor atoms, allowing for the synthesis of multidentate ligands. For example, reaction with aldehydes or ketones can yield Schiff base ligands, which are known to form stable complexes with a variety of transition metals. The methoxy group can also influence the electronic properties of the resulting metal complexes. The versatility of this compound as a ligand precursor allows for the fine-tuning of the properties of the resulting metal complexes for specific applications.

| Ligand Type | Synthetic Modification of this compound | Potential Metal Complexes |

| Bidentate Ligand | Direct coordination via quinoline nitrogen and amino group | Complexes with various transition metals. |

| Schiff Base Ligand | Condensation of the amino group with an aldehyde or ketone | Versatile complexes with applications in catalysis. |

| Multidentate Ligand | Further functionalization of the amino group to introduce more donor atoms | Stable complexes with tailored electronic and steric properties. |

Formation of Supramolecular Architectures (e.g., via intermolecular interactions)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound contains both hydrogen bond donors (the amino group) and acceptors (the quinoline nitrogen and the oxygen of the methoxy group), as well as an extended aromatic system capable of π-π stacking.

These features make this compound an excellent building block for the construction of supramolecular architectures. In the solid state, it is expected to form extended networks through intermolecular hydrogen bonds. The quinoline rings can also engage in π-π stacking interactions, further stabilizing the supramolecular assembly. By modifying the substituents on the quinoline ring, it is possible to control the nature and directionality of these intermolecular interactions, leading to the formation of predictable and well-defined supramolecular structures.

Role in the Synthesis of Complex Natural Product Analogs

Many biologically active natural products contain a quinoline core. nih.govresearcher.life The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov Quinoline derivatives are frequently used as starting materials in the synthesis of these analogs. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxyquinolin 3 Amine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like 2-Methoxyquinolin-3-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust approaches for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly efficient separation technique well-suited for analyzing quinoline (B57606) derivatives. The development of a successful HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC is the most common approach for compounds of this nature. A C18 column is typically the stationary phase of choice, providing effective separation based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer can be adjusted to control the retention time of the amine, as its charge state is pH-dependent. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the resolution of the target analyte from potential impurities or metabolites researchgate.net.

Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, as the quinoline structure possesses a strong chromophore. A wavelength of around 240 nm is often suitable for detecting benzodiazepines with related structures, and would likely be a good starting point for this compound nih.gov. For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS) .

Below is an interactive table outlining typical starting parameters for an HPLC method for this compound, based on methods developed for similar 2-substituted quinolines researchgate.netnih.gov.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. nih.gov |

| Mobile Phase | A: 0.05 M Ammonium Acetate Buffer B: Acetonitrile/Methanol mixture | Commonly used buffers and organic modifiers for quinoline derivatives. researchgate.netnih.gov |

| Gradient | Linear gradient, e.g., starting at 10% B, increasing to 90% B over 20 minutes | Ensures elution of the analyte with good peak shape and separation from impurities. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | Ambient or controlled (e.g., 30-50 °C) | Temperature control improves retention time reproducibility. nih.gov |

| Detector | UV/DAD at ~240 nm | Based on the UV absorbance of related compounds. nih.gov |

| Injection Volume | 10-20 µL | Standard volume to balance sensitivity and peak shape. |

Gas Chromatography (GC) Approaches

Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption onto the column labrulez.com. To overcome this, two main strategies are employed: using a deactivated column or derivatizing the amine.

A common approach involves using a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), which is suitable for a wide range of aromatic compounds cmes.org. The column and liner must be properly deactivated to minimize interactions with the amine group. Adding a base, like potassium hydroxide (B78521) (KOH), to the column packing can also improve peak shape labrulez.com.

Derivatization is another effective strategy. The primary amine group of this compound can be reacted with a reagent like pentafluorobenzoyl chloride (PFBOC) to form a less polar, more volatile, and more easily detectable derivative researchgate.net. This is particularly useful for trace analysis, as it can enhance sensitivity when using an electron capture detector (ECD) mdpi.com. When coupled with a mass spectrometer (GC-MS), characteristic fragmentation patterns of the parent compound or its derivative can be used for definitive identification .

The following table presents plausible GC-MS conditions for the analysis of this compound, adapted from methods for quinoline cmes.org.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for aromatic compounds. cmes.org |

| Carrier Gas | Helium or Nitrogen at a constant flow (e.g., 1.0-1.5 mL/min) | Inert carrier gas standard for GC-MS. mdpi.com |

| Inlet Temperature | 250-280 °C | Ensures complete volatilization without thermal degradation. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. mdpi.com |

| Oven Program | Initial temp 80°C, ramp at 12°C/min to 220°C | Temperature programming allows for separation of compounds with different boiling points. cmes.org |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for identification. |

| MS Mode | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) | SIM mode increases sensitivity for quantification of the target analyte. cmes.org |

Spectrophotometric and Electrochemical Detection Systems

Beyond chromatographic separations, direct detection methods can be employed. Quinoline and its derivatives are known to be electrochemically active and often possess fluorescent properties, opening avenues for spectrophotometric and electrochemical detection researchgate.netrsc.org.

Spectrophotometric detection often leverages the inherent fluorescence of the quinoline ring system. Quinoline-based fluorescent sensors are designed to exhibit changes in fluorescence intensity upon binding to a target analyte nih.gov. While a specific sensor for this compound may not be readily available, the compound's native fluorescence could be exploited for quantification, likely with excitation wavelengths around 295-320 nm and emission measured at higher wavelengths. This approach offers high sensitivity but may lack the selectivity of chromatographic methods if fluorescent interfering compounds are present in the sample matrix researchgate.net.

Electrochemical detection offers a sensitive and cost-effective alternative. Techniques like square wave voltammetry (SWV) can be used to detect electroactive compounds like quinoline derivatives nih.gov. The analysis is performed by applying a potential waveform to an electrode (such as a glassy carbon electrode) and measuring the resulting current, which is proportional to the analyte's concentration. The methoxy (B1213986) and amine groups on the quinoline ring would influence the oxidation potential, providing a degree of selectivity. The development of chemically modified electrodes can further enhance sensitivity and selectivity for the target compound mdpi.com. For example, sensors based on graphene-zirconium metal-organic frameworks have shown promise for detecting quinoline researchgate.net.

Method Validation and Performance Characteristics

Validation of any analytical procedure is essential to demonstrate its suitability for the intended purpose europa.eu. Key performance characteristics that must be evaluated include sensitivity, selectivity, accuracy, precision, linearity, and robustness, as outlined by guidelines from the International Council for Harmonisation (ICH) pharmaguideline.com.

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy europa.eu.

Selectivity (or Specificity) is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components gavinpublishers.com.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples nih.gov.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision) pharmaguideline.com.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range nih.gov.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage gavinpublishers.com.

The following table summarizes hypothetical but realistic performance characteristics for a validated HPLC method for the quantification of this compound, based on data from similar analytical methods cmes.orgnih.govnih.gov.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | Defined by linearity studies | 10.0 - 250.0 µg/L cmes.org |

| Accuracy (% Recovery) | Typically 80-120% | 85.5% - 98.1% cmes.org |

| Precision (% RSD) | ≤ 5% | < 3.1% cmes.org |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 mg/kg |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 mg/kg cmes.org |

| Selectivity | No interference at the retention time of the analyte | Peak is pure and resolved from matrix components |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes with Minimal Environmental Impact

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. researchgate.netchemijournal.com For the synthesis of functionalized quinolines, this involves moving away from classical methods that often require harsh conditions and generate significant waste. researchgate.net Future research will undoubtedly focus on developing eco-friendly synthetic pathways to 2-Methoxyquinolin-3-amine and its derivatives.

Key areas of exploration include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. rsc.orgacs.orgresearchgate.net The development of photocatalytic methods for the C-H functionalization of quinoline (B57606) precursors could provide a direct and atom-economical route to this compound. For instance, photocatalytic C5 nitration and carboxylation of 8-aminoquinoline (B160924) amides have been successfully demonstrated, suggesting the potential for similar regioselective functionalizations on the 2-methoxyquinoline core. acs.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.govacs.orgresearchgate.net Researchers are exploring the use of enzymes like monoamine oxidases for the aromatization of tetrahydroquinolines to quinolines. nih.govacs.orgresearchgate.net Future work could involve engineering enzymes to accept substituted quinoline precursors, providing a green and efficient route to this compound.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netnih.govuc.pt The application of flow chemistry to the synthesis of N-heterocycles is a rapidly growing field. frontiersin.org Developing a continuous flow process for the synthesis of this compound would not only be more sustainable but also allow for easier scalability.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high regioselectivity, use of renewable energy. rsc.orgacs.orgresearchgate.net |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; aqueous reaction media; biodegradable catalysts. nih.govacs.orgresearchgate.net |

| Flow Chemistry | Improved safety, scalability, and reproducibility; reduced reaction times and waste. researchgate.netnih.govuc.pt |

Unraveling Undiscovered Reactivity Patterns for Broader Synthetic Utility

The unique electronic interplay between the electron-donating methoxy (B1213986) and amino groups on the quinoline ring of this compound suggests a rich and potentially unexplored reactivity. Future research will aim to uncover these novel reaction pathways, thereby expanding its utility as a synthetic intermediate.

Expected areas of investigation include:

Electrophilic and Nucleophilic Substitutions: While the general principles of electrophilic and nucleophilic substitution on the quinoline ring are known, the specific directing effects of the methoxy and amino groups in concert are not fully mapped out. researchgate.netresearchgate.net Detailed mechanistic studies will be crucial to predict and control the regioselectivity of these reactions. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. researchgate.net